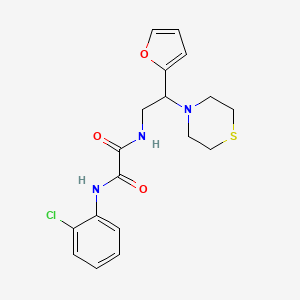

![molecular formula C23H20F3NO6 B2530019 Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate CAS No. 848669-72-7](/img/structure/B2530019.png)

Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate" is a complex molecule that appears to be a derivative of chromene with various functional groups attached to its structure. Chromenes are a class of organic compounds with notable applications in pharmaceuticals due to their biological activities. The presence of a trifluoromethyl group and a pyrrolidinylmethyl moiety suggests that this compound could have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through the reaction of o-quinone methide precursors with push-pull enaminoketones, as described in the synthesis of 3-acyl-4H-chromenes and 2-acyl-1H-benzo[f]chromenes . This process involves an oxa-Diels-Alder reaction followed by the elimination of amine, which could be a plausible pathway for the synthesis of the compound . The method allows for the introduction of acyl groups, which could be related to the trifluoromethyl group in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-hydroxybenzoate, has been analyzed using single crystal X-ray diffraction and Hirshfeld surface analysis . These techniques provide detailed information on the intermolecular interactions and crystal packing, which are crucial for understanding the stability and reactivity of the compound. Computational methods like Hartree Fock (HF) and Density Functional Theory (DFT) can also be employed to predict the molecular structure and properties of the compound .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including alkylation, oxidation, and reduction . These reactions can modify the chromene core and introduce new functional groups, potentially leading to the formation of the compound . Additionally, the compound may participate in carbo-Michael reactions, chromane ring opening, and cyclodehydration when treated with ammonia and dicarbonyl compounds or aromatic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related molecules. For instance, the presence of a trifluoromethyl group typically increases the lipophilicity and could affect the metabolic stability of the compound . The pyrrolidinylmethyl group may contribute to the compound's potential biological activity, as seen in the synthesis of antilipidemic agents . The compound's reactivity can be influenced by the electron-donating or withdrawing nature of the substituents attached to the chromene core.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- A series of pyridine derivatives, including those with hydroxybenzyl substituents, were synthesized through a process involving carbonyl-substituted chromenes, demonstrating the versatility of chromene derivatives in synthesizing heterocyclic compounds (Osipov, Osyanin, & Klimochkin, 2018) (source).

- The study on "Methyl 4-hydroxybenzoate" highlighted its crystal structure and interaction analysis, which could provide a foundation for understanding the properties of similar molecules (Sharfalddin et al., 2020) (source).

Biological and Medicinal Applications

- Research on "Docking Studies on Some Synthesized 5H-Chromeno[4,3-b]Pyridin-5-One Derivatives for Breast Cancer" indicated the potential of chromene derivatives in anticancer drug design, with computational studies supporting their efficacy (Abd El Ghani, Elmorsy, & Ibrahim, 2022) (source).

- "The oxidative dehydrogenation of a coumarinyl scaffold with copper ion and metal ion detection in human liver cancer cells (HepG2)" shows the significance of chromene derivatives in detecting metal ions in cancer cells, suggesting their application in diagnostic and therapeutic areas (Dey et al., 2019) (source).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3NO6/c1-31-22(30)13-4-6-14(7-5-13)32-20-18(29)15-8-9-17(28)16(12-27-10-2-3-11-27)19(15)33-21(20)23(24,25)26/h4-9,28H,2-3,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRUDIFAETXJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2529936.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)